N-(3-bromophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a bromophenyl group attached to an imidazo[4,5-b]pyridine moiety through a sulfanyl linkage. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Alternatively, 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and can be used in the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the growth of microbial strains by interfering with their metabolic pathways. The compound may target enzymes involved in essential biological processes, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine structure and are synthesized from similar starting materials.
Uniqueness
N-(3-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its specific combination of a bromophenyl group and an imidazo[4,5-b]pyridine moiety. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11BrN4OS |
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Molecular Weight |
363.23 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H11BrN4OS/c15-9-3-1-4-10(7-9)17-12(20)8-21-14-18-11-5-2-6-16-13(11)19-14/h1-7H,8H2,(H,17,20)(H,16,18,19) |
InChI Key |
CBIIREMPYZRGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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